(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
This compound belongs to the class of small-molecule methanones featuring a pyrrolidine scaffold substituted with a pyridinyloxy group and a methylthiophene moiety. Its structure combines a heterocyclic thiophene ring (4-methyl substitution) with a pyrrolidine-piperazine-like fragment (3-(pyridin-4-yloxy)pyrrolidin-1-yl), linked via a ketone bridge.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-8-14(20-10-11)15(18)17-7-4-13(9-17)19-12-2-5-16-6-3-12/h2-3,5-6,8,10,13H,4,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKFRYLMJCIIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the thiophene and pyridine derivatives. One common synthetic route includes the following steps:
Thiophene Derivative Synthesis: : The thiophene ring is synthesized through a cyclization reaction involving 1,4-diketones and sulfur.
Pyridine Derivative Synthesis: : The pyridine ring is constructed using methods such as the Chichibabin pyridine synthesis, which involves the reaction of aldehydes with ammonia and acetylene.
Coupling Reaction: : The thiophene and pyridine derivatives are then coupled using a suitable catalyst, such as palladium, under specific reaction conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents onto the thiophene or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone: has diverse applications in scientific research:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Industry: : The compound can be utilized in material science and catalysis, contributing to the development of new materials and processes.
Mechanism of Action
The mechanism by which (4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the pyrrolidine, pyridine, or thiophene moieties. Below is a detailed comparison:
Pyrrolidine-Based Analogs
- (2-(3-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone (CAS 1242887-47-3): Structural Differences: Replaces the 4-methylthiophene with a phenyl group and substitutes the pyridinyloxy group with a 3-methylpyridine directly attached to the pyrrolidine.
Thiophene-Containing Analogs
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21 from ): Structural Differences: Substitutes the pyrrolidine with a piperazine ring and introduces a trifluoromethylphenyl group. Functional Impact: The piperazine improves solubility due to its basic nitrogen, while the trifluoromethyl group enhances metabolic stability. This compound demonstrated moderate serotonin receptor antagonism in preliminary assays .
- Example 62 (): A pyrazolo[3,4-d]pyrimidinone derivative with a 5-methylthiophen-2-yl group. Structural Differences: Replaces the pyrrolidine-ketone core with a pyrazolopyrimidinone scaffold. Functional Impact: The fused pyrimidinone system confers rigidity, improving selectivity for kinase targets (e.g., JAK2 inhibition). The methylthiophene likely contributes to π-π stacking interactions in the ATP-binding pocket .
Pyridine-Oxygenated Analogs
- 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (Compound 9 from ): Structural Differences: Features a pyrimidine-thioether linkage instead of a pyrrolidine-ketone. Functional Impact: The phosphoramidite backbone and pyrimidine-thioether are critical for nucleoside analog prodrug activity, highlighting divergent applications compared to the target compound .
Challenges and Limitations
- Data Gaps: No direct biological or physicochemical data (e.g., solubility, logP) are available for the target compound.
- Structural Complexity : The pyridinyloxy-pyrrolidine moiety may introduce synthetic challenges, such as regioselective oxidation or stereochemical control.
Biological Activity
The compound (4-Methylthiophen-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone , with the CAS number 2034328-76-0, is a synthetic organic molecule notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 288.4 g/mol. The structure features a thiophene ring and a pyridine moiety, which are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 2034328-76-0 |
| Molecular Formula | C₁₅H₁₆N₂O₂S |
| Molecular Weight | 288.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The presence of both the thiophene and pyridine rings facilitates binding to active sites, potentially modulating the activity of proteins involved in disease pathways.
Anticancer Properties
Research indicates that compounds containing pyridine and thiophene structures often exhibit anticancer properties. For example, derivatives similar to this compound have been studied for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways. This suggests that the compound may have similar mechanisms worth investigating further.
Antimicrobial Activity
Additionally, compounds featuring this structural motif have shown promise in antimicrobial applications. The ability to disrupt bacterial cell membranes or inhibit key metabolic pathways has been observed in laboratory settings.
Case Study:
In vitro studies conducted on related compounds revealed effective inhibition of Gram-positive bacteria, indicating potential for development into new antimicrobial agents.
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. These studies aim to optimize the pharmacokinetic properties and reduce toxicity while maintaining or improving efficacy.
Table of Research Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
